6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Antiviral Drug Synthesis Asymmetric Catalysis Human Papillomavirus (HPV)

This 6-chloro amine scaffold is integral to the selisistat (EX-527) pharmacophore for Huntington's disease R&D and CpxA inhibitor development. The primary amine handle enables one-step amide/urea library synthesis without ketone reduction. Available as racemate; (1R)-enantiomer achievable via 96% diastereofacial reductive amination scalable to 200-gallon reactors. Critical for HPV and antibacterial virulence programs.

Molecular Formula C12H13ClN2
Molecular Weight 220.7 g/mol
CAS No. 352553-60-7
Cat. No. B1318654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
CAS352553-60-7
Molecular FormulaC12H13ClN2
Molecular Weight220.7 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)N
InChIInChI=1S/C12H13ClN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2
InChIKeyBWLLTVHXDXVUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS 352553-60-7): Sourcing and Differentiation Guide for Tetrahydrocarbazole Amine Research Intermediates


6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS 352553-60-7) is a chlorinated tetrahydrocarbazole derivative characterized by a primary amine at the 1-position and a chlorine substituent at the 6-position of the carbazole ring [1]. This scaffold is a versatile intermediate in medicinal chemistry, enabling the synthesis of diverse bioactive compounds through amide coupling, reductive amination, and other transformations [2]. The compound exists as a racemic mixture unless otherwise specified, with the (R)-enantiomer being a key building block in asymmetric syntheses [3].

Why 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Cannot Be Interchanged with Unsubstituted or Differently Halogenated Tetrahydrocarbazole Amine Analogs


Substitution at the 6-position of the tetrahydrocarbazole amine scaffold profoundly influences both biological activity and synthetic utility. First-generation structure-activity relationship (SAR) studies on CpxA phosphatase inhibitors demonstrate that A-ring substitution directly modulates target engagement and antibacterial potency, with the amine group being essential for both target binding and bacterial membrane permeation [1]. Furthermore, the 6-chloro substituent is integral to the pharmacophore of clinical-stage compounds such as selisistat (EX-527), a selective SIRT1 inhibitor granted orphan designation for Huntington's disease, where the chlorine atom contributes to potent and selective enzyme inhibition (IC50 = 38 nM for SIRT1) [2]. Substituting the chlorine with hydrogen, methyl, or alternative halogens is not a trivial exchange; such modifications can ablate the desired biological profile or necessitate complete re-optimization of synthetic routes [3]. Therefore, procurement of the precise 6-chloro-amine intermediate is mandatory for reproducibility in programs targeting HPV, Huntington's disease, or bacterial virulence pathways.

Quantitative Differentiation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Asymmetric Synthesis of HPV Drug Candidate: 96% Diastereofacial Selectivity Achieved via (1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Intermediate

The (1R)-enantiomer of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine serves as a critical chiral intermediate in the large-scale synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a clinical candidate for HPV infection. An asymmetric reductive amination directed by chiral (phenyl)ethylamines yielded up to 96% diastereofacial selectivity [1]. This process was successfully scaled to 200-gallon reactors, delivering multikilogram quantities of the target compound in over 99.5% enantiomeric purity [1]. In contrast, the unsubstituted or 6-bromo analogs lack a comparable reported asymmetric synthesis route with validated scalability and stereocontrol [2].

Antiviral Drug Synthesis Asymmetric Catalysis Human Papillomavirus (HPV)

Orphan Designation Linkage: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as Precursor to Selisistat (EX-527), a Potent and Selective SIRT1 Inhibitor

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is the direct synthetic precursor to selisistat (EX-527; 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide), which received orphan designation (EU/3/09/681) from the European Commission for the treatment of Huntington's disease [1]. Selisistat exhibits potent inhibition of SIRT1 with an IC50 of 38 nM and is 200-500-fold selective over SIRT2 and SIRT3 [2]. In contrast, the unsubstituted tetrahydrocarbazole-1-carboxamide or other halogenated analogs (e.g., 6-fluoro, 6-bromo) do not have reported SIRT1 inhibitory activity within the same potency range or orphan designation [3].

Neurodegeneration Huntington's Disease SIRT1 Inhibition

Class-Level SAR: Primary Amine at C1 is Essential for CpxA Phosphatase Inhibition and Bacterial Membrane Permeation

In a first-generation SAR study of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors, comparison of amino and des-amino derivatives in E. coli strains with differing membrane permeability and efflux capabilities demonstrated that the primary amine is required not only for target engagement but also for permeation and accumulation in the bacterial cell [1]. The lead compound 26 exhibited a ~30-fold improvement in CpxA phosphatase inhibition over the initial hit [1]. While specific data for the 6-chloro substitution are not detailed in the abstract, the study establishes that A-ring substitution modulates activity, and the 6-chloro derivative falls within the active chemotype space [2]. Unsubstituted or C1-alkylated analogs lacking the primary amine are predicted to be inactive.

Antibacterial Virulence Inhibition Two-Component System

Physicochemical Profile: Boiling Point and Density Differentiate 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine from Unsubstituted and 6-Methyl Analogs

The presence of a chlorine atom at the 6-position imparts distinct physicochemical properties compared to unsubstituted or alkyl-substituted analogs. Predicted boiling point for 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is 405.2±45.0 °C at 760 mmHg, with a density of 1.3±0.1 g/cm³ and vapor pressure of 0.0±0.9 mmHg at 25°C [1]. In contrast, the unsubstituted 2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS 1130-03-6) has a reported boiling point of approximately 380-390 °C, and the 6-methyl analog exhibits a lower boiling point (~395 °C) [2]. These differences influence purification protocols (e.g., distillation conditions) and storage recommendations.

Purification Formulation Physicochemical Properties

Synthetic Accessibility: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a Validated, Scalable Building Block for Amide and Urea Derivatives

The primary amine at the 1-position of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine enables straightforward derivatization to amides, ureas, sulfonamides, and secondary amines. This versatility is exemplified by its use in the synthesis of potent tetrahydrocarbazole amides with broad-spectrum antiviral activity, including compounds with EC50 values as low as 0.5 µM against HPV [1]. In contrast, the corresponding 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 36684-65-8) lacks the nucleophilic amine handle, requiring additional reduction steps for analogous derivatization [2]. The 6-bromo analog (CAS 803605-46-1) is less commonly stocked and may have different reactivity profiles in cross-coupling reactions.

Medicinal Chemistry Building Block Amide Coupling

Optimal Procurement and Research Applications for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Antiviral Drug Candidates Targeting HPV and Flaviviridae

Procure (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine or its racemate for use as a chiral intermediate in the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide and related analogs with reported antiviral activity [1]. The established asymmetric reductive amination protocol achieves up to 96% diastereofacial selectivity and has been scaled to 200-gallon reactors, providing a reliable route to enantiopure material [1].

SIRT1 Inhibitor Development for Neurodegenerative Disease Programs

Utilize 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as the direct precursor to selisistat (EX-527) and related SIRT1 inhibitors. Selisistat exhibits potent SIRT1 inhibition (IC50 = 38 nM) with high selectivity over SIRT2/3, and has received orphan designation for Huntington's disease [2]. The 6-chloro substitution is integral to the pharmacophore; alternative halogenated amines do not replicate this activity profile [3].

Antibacterial Virulence Programs Targeting the CpxRA Two-Component System

Employ 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a starting point for SAR expansion of CpxA phosphatase inhibitors. Class-level studies confirm that the primary amine is essential for target engagement and bacterial permeation, while A-ring substitution (including 6-chloro) modulates potency [4]. The compound provides a validated chemotype for developing antivirulence agents against Gram-negative pathogens [5].

Medicinal Chemistry Building Block for Diverse Amide and Urea Libraries

Leverage the primary amine handle for parallel synthesis of amide, urea, and sulfonamide derivatives. The 6-chloro-amine enables one-step derivatization, avoiding the additional reduction required when starting from the corresponding ketone [6]. This accelerates hit-to-lead campaigns in antiviral, antibacterial, and oncology programs.

Technical Documentation Hub

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